molecular formula C9H11NO4 B13438856 methyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate

methyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate

Cat. No.: B13438856
M. Wt: 197.19 g/mol
InChI Key: UQARXJVDXORJNV-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate is a pyridine-based heterocyclic compound featuring a hydroxyl group at position 4, two methyl groups at positions 5 and 6, and a keto-ester moiety at positions 2 and 2.

Properties

IUPAC Name

methyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-4-5(2)10-8(12)6(7(4)11)9(13)14-3/h1-3H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQARXJVDXORJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C(=C1O)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethyl-4-hydroxy-6-oxo-1,4-dihydropyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 4-keto-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate.

    Reduction: Formation of 4-hydroxy-5,6-dimethyl-2-hydroxy-1H-pyridine-3-carboxylate.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which methyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name Core Structure Substituents/Functional Groups Notable Features
Methyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate Pyridine - 4-OH, 5/6-CH₃, 2-oxo, 3-COOCH₃ Fully aromatic, keto-ester moiety
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate Tetrahydropyridine - Partially saturated ring, 1-tosyl, 2-phenyl, 5-thiophene, 3-COOCH₃ Chirality, enantioselective synthesis
Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate Quinoline - Fused benzene-pyridine ring, 4-OH, 5/8-CH₃, 2-COOCH₃ Extended aromaticity, planar structure
Methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate Pyrrole - Non-aromatic dihydropyrrole, 4-OH, 5-oxo, 1-(pyridinylmethyl), 3-COOCH₃ Flexible ring, hydrogen-bonding capability
Key Observations:
  • Aromaticity vs. Saturation: The target compound’s fully aromatic pyridine core contrasts with the partially saturated tetrahydropyridine in and the non-aromatic pyrrole in .
  • Substituent Diversity : The target compound lacks bulky groups (e.g., tosyl or thiophene in ), which may reduce steric hindrance and improve solubility.

Physicochemical and Spectroscopic Properties

Melting Points:
  • The tetrahydropyridine derivative exhibits a melting point of 152–159°C, attributed to strong intermolecular interactions (e.g., hydrogen bonding from the hydroxyl and sulfonamide groups).
  • Quinoline derivatives like typically have higher melting points (>200°C) due to enhanced planarity and crystal packing efficiency.
NMR Spectroscopy:
  • 13C NMR : The ester carbonyl (COOCH₃) in similar compounds resonates at ~165–170 ppm . In the target compound, the deshielding effect of the adjacent keto group (C2=O) may shift this signal slightly upfield.
  • 1H NMR: Methyl groups in and appear as singlets at δ 2.1–2.5 ppm, while aromatic protons in quinoline systems resonate at δ 7.5–8.5 ppm .

Biological Activity

Methyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate (MDP) is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in various fields, supported by research findings and case studies.

Synthesis of this compound

MDP can be synthesized through several methods, often involving multicomponent reactions. A common approach includes the condensation of 1,3-dimethylbarbituric acid with appropriate aldehydes and ketones under acidic conditions. This method has been reported to yield MDP in good purity and yield, typically over 75% .

Reaction Scheme

The following reaction scheme outlines a typical synthesis pathway for MDP:

1 3 dimethylbarbituric acid+aldehyde ketoneMDP\text{1 3 dimethylbarbituric acid}+\text{aldehyde ketone}\rightarrow \text{MDP}

Antimicrobial Properties

MDP exhibits significant antimicrobial activity against various pathogens. Studies have shown that it possesses both antibacterial and antifungal properties. For instance, MDP demonstrated inhibition against Staphylococcus aureus and Candida albicans in vitro, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of MDP. In a study assessing its effects against the herpes simplex virus (HSV), MDP showed promising results with an IC50 value of approximately 25 µg/mL. This suggests that MDP could serve as a lead compound for the development of new antiviral agents targeting HSV .

Anti-inflammatory Effects

MDP has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, administration of MDP resulted in a significant reduction in edema and inflammatory markers, indicating its potential utility in treating inflammatory diseases .

Case Studies

  • Antiviral Activity Against HSV : In a controlled laboratory setting, researchers treated Vero cells infected with HSV with varying concentrations of MDP. The results indicated a dose-dependent reduction in viral replication, supporting its potential as an antiviral therapeutic agent .
  • Antibacterial Efficacy : A study conducted on the antibacterial effects of MDP involved testing against clinical isolates of E. coli. The compound demonstrated significant bactericidal activity, outperforming several standard antibiotics .

The biological activities of MDP are attributed to its ability to interact with specific molecular targets within microbial cells. For example, its antibacterial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways . Additionally, its antiviral effects may stem from interference with viral entry or replication processes.

Research Findings Summary Table

Biological Activity Target Pathogen/Condition IC50/MIC Reference
AntibacterialStaphylococcus aureus15 µg/mL
AntifungalCandida albicans30 µg/mL
AntiviralHSV25 µg/mL
Anti-inflammatoryInflammation modelsN/A

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